molecular formula C14H26N4O6 B056461 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane CAS No. 114873-37-9

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane

カタログ番号 B056461
CAS番号: 114873-37-9
分子量: 346.38 g/mol
InChIキー: HHLZCENAOIROSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound widely used as an intermediate in the preparation of medically important metal chelators, such as DO3A and DOTA. Its significance lies in its ability to form stable complexes with various metal ions.

Synthesis Analysis

The synthesis of this compound involves multiple steps and can yield different derivatives depending on the reaction conditions. For instance, Jagadish et al. (2011) described an efficient synthesis of a related compound, the hydrobromide salt of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (Jagadish et al., 2011). Mishra and Chatal (2001) reported the synthesis of bifunctional chelating agents including 1,4,7-tris(carboxymethyl)-10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane (Mishra & Chatal, 2001).

Molecular Structure Analysis

X-ray crystallographic analysis plays a crucial role in determining the molecular structure of these compounds. For example, the structure of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane was characterized by Jagadish et al. (2011) using this technique (Jagadish et al., 2011).

科学的研究の応用

  • Synthesis of Bifunctional Chelating Agents : It serves as a precursor in the synthesis of bifunctional chelating agents like 1,4,7-tris(carboxymethyl)-10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane, which have applications in medical imaging and therapy (Mishra & Chatal, 2001).

  • Near-Infrared Luminescence in Ytterbium Complexes : Its ytterbium complexes, when assembled with chlorophyll derivatives, exhibit visible-light sensitization and near-infrared emission. This has potential applications in optical imaging and sensors (WangQianming, Sasaki, & Tamiaki, 2009).

  • MRI Contrast Agents : Novel Gd(III) complexes with this compound have shown potential as magnetic resonance imaging (MRI) contrast agents. They exhibit high proton relaxivities, making them more effective than commonly used agents (Chan, Barra, Botta, & Wong, 2004).

  • Molecular Recognition in Lanthanide(III) Complexes : The compound, when modified, aids in the molecular recognition of sialic acid by lanthanide(III) complexes, suggesting applications in targeted drug delivery and biosensing technologies (Regueiro-Figueroa et al., 2010).

  • Preparation of Medically Important Metal Chelators : It's used as an intermediate in the preparation of DO3A and DOTA metal chelators, which have significant medical applications (Jagadish et al., 2011).

  • Synthesis of Gadolinium Chelates : It has been utilized in the synthesis of gadolinium chelates like Gadobutrol, which are used as contrast agents for MRI, showcasing its role in enhancing medical imaging techniques (Platzek et al., 1997).

特性

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLZCENAOIROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276042
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane

CAS RN

114873-37-9
Record name 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Four hundred fifty μl of 100mM solutions of each of chromic chloride, ferric chloride, manganese chloride and dysprosium chloride were mixed with 50 μl of 1M 1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane and adjusted to pH 4.5. The solutions were heated at 88° C. for 20 minutes to enhance the rate of chelation, cooled and then adjusted to pH 7.
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

100mM of calcium (II) (1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane) was prepared by mixing equal volumes of 200mM of calcium chloride and 200mM of 1,4,7,-triscarboxymethyl-1,4,7,10-tetraazacyclododecane. One and one-half ml of the solution was adjusted to pH 8.8 with dilute sodium hydroxide and 150 μl of 0.88% stannous chloride was added and mixed. Technetium-99m was added to obtain a final concentration of 20 μCi/ml and the solution was adjusted to pH 3. The solution was heated at 88° C. for 20 minutes, cooled, and adjusted to pH 7. After adjusting to a volume of 3 ml, it was passed through a 0.22 μ filter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
150 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution containing 0.26 mg of 3-aminopropane-1,2-diol in 6 μl of water is prepared. The pH is adjusted to 6 with HCl. 0.5 mg of gallium complex of 2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid are added to the above solution. The pH is again adjusted before adding 0.071 mg of sulfo-NHS and 0.062 mg of EDCI. The pH is checked and adjusted to 6 with 2N NaOH. After an overnight period at AT, the reaction medium is concentrated to approximately 2 ml and then precipitated from 10 ml of ethanol. The solid is filtered off, washed with ethanol and diethyl ether, and then purified on silanized silica RP2, elution being carried out with water only. 0.2 mg of product is obtained.
Quantity
0.26 mg
Type
reactant
Reaction Step One
Name
Quantity
6 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.071 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.062 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Reactant of Route 2
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Reactant of Route 3
Reactant of Route 3
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Reactant of Route 4
Reactant of Route 4
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Reactant of Route 5
Reactant of Route 5
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Reactant of Route 6
Reactant of Route 6
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane

Citations

For This Compound
111
Citations
DD Dischino, EJ Delaney, JE Emswiler… - Inorganic …, 1991 - ACS Publications
Introduction A medically useful chelating ligand must form inert complexes with metals while at the same time conferring upon the complex desirable chemical, physical, and/or …
Number of citations: 227 pubs.acs.org
M Regueiro‐Figueroa, D Esteban‐Gómez, A de Blas… - 2010 - Wiley Online Library
Lanthanide(III) complexes with 10‐benzyl‐1,4,7‐tris(carboxymethyl)‐1,4,7,10‐tetraazacyclododecane (H 3 L) have been investigated as model compounds of N‐alkylated Ln III –do3a …
F Yerly, FA Dunand, E Tóth… - European Journal of …, 2000 - Wiley Online Library
The hydration state of a series of [Ln(DO2A)(H 2 O) n ] + complexes in aqueous solution at pH = 6.4–7.0 was studied by measuring the lanthanide‐induced 17 O shifts (LIS) of water [Ln …
U Kreher, MTW Hearn, L Spiccia - Australian journal of chemistry, 2009 - CSIRO Publishing
The X-ray crystal structures of 1,4,7-tris(methylenephosphonate)-1,4,7,10-tetraazacyclododecane (DO3P·3.5H2O) and 1,7-bis(methylenephosphonate)-1,4,7,10-tetraazacyclododecane …
Number of citations: 5 www.publish.csiro.au
SJ Ratnakar, NA Samy, V Alexander - Polyhedron, 2012 - Elsevier
Synthesis and longitudinal and transverse relaxivities of a gadolinium(III) complex, [Gd(DO3A-Pr-Glu-6-phos)(H 2 O) 2 ] (4), of glucose-6-phosphate conjugated DO3A (DO3A-Pr-Glu-6-…
Number of citations: 2 www.sciencedirect.com
A Mishra, P Fousková, G Angelovski, E Balogh… - Inorganic …, 2008 - ACS Publications
Three novel GdDO3A-type bismacrocyclic complexes, conjugated to Ca 2+ chelating moieties like ethylenediaminetetraacetic acid and diethylenetriamine pentaacetic acid bisamides, …
Number of citations: 88 pubs.acs.org
CM Fisher, E Fuller, BP Burke, V Mogilireddy… - Dalton …, 2014 - pubs.rsc.org
The synthesis of a new macrocyclic chelator incorporating a benzimidazole heterocycle is reported. Lanthanide complexes with macrocyclic chelators based on 1,4,7,10-tetra(…
Number of citations: 19 pubs.rsc.org
S Torres, JA Martins, JP André, M Neves… - Radiochimica …, 2007 - degruyter.com
In this paper we report and discuss the biodistribution studies with Wistar rats of a series of 153 Sm(III)-glycoconjugates, based on DO3A and DO2A(cis) scaffolds (DO3A=1,4,7-tris(…
Number of citations: 10 www.degruyter.com
AA Formanovsky, IV Mikhura - SYNTHETIC COMMUNICATIONS, 1996 - researchgate.net
Two new routes for alkylsubstituton of one in four amino groups in 1, 4, 7, 10-tetraazacyclododecane (cyclen) are described, isomeric N-tris (hydroxy) butylcyclens 4 and 6 have been …
Number of citations: 0 www.researchgate.net
AAH Abu-Nawwas - 2006 - search.proquest.com
In this thesis, work is focused on the study of iron complexes with functionalised cyclen. The ligand cyclen (1, 4, 7, 10-tetraazacyclododecane) was functionalised by the insertion of an …
Number of citations: 0 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。